3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-fluoroaniline with maleic anhydride in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of an intermediate compound, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Scientific Research Applications
3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the fluorine atom present in 3,4-Dichloro-1-(2-fluorophenyl)-1H-pyrrole-2,5-dione.
2-Fluoro-1H-pyrrole-2,5-dione: Lacks the chlorine atoms present in this compound.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties that differentiate it from similar compounds. These properties may include altered reactivity, stability, and potential biological activities.
Properties
CAS No. |
41621-25-4 |
---|---|
Molecular Formula |
C10H4Cl2FNO2 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-fluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-4-2-1-3-5(6)13/h1-4H |
InChI Key |
YNDDOOKQQGEOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.